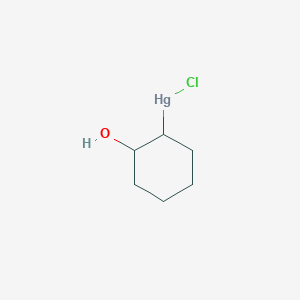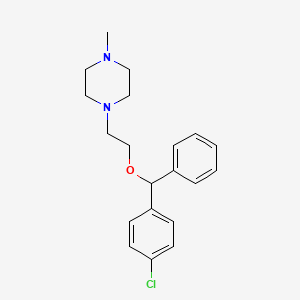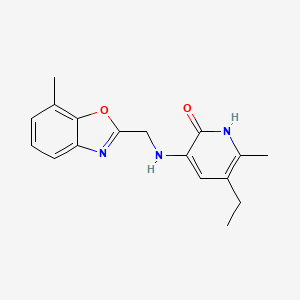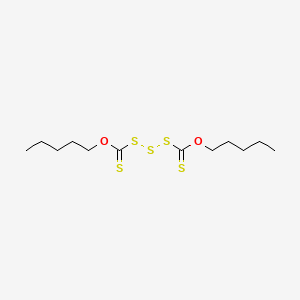
1,3-Bis((pentyloxy)carbothioyl)trisulfane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis((pentyloxy)carbothioyl)trisulfane is a chemical compound with the molecular formula C12H22O2S5 and a molecular weight of 358.627 This compound is characterized by its unique structure, which includes three sulfur atoms and two pentyloxy groups attached to a central carbon backbone
Métodos De Preparación
The synthesis of 1,3-Bis((pentyloxy)carbothioyl)trisulfane typically involves the reaction of pentyloxycarbonyl chloride with trisulfane. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve the use of specialized equipment to handle the reactive intermediates and ensure the purity of the final product .
Análisis De Reacciones Químicas
1,3-Bis((pentyloxy)carbothioyl)trisulfane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into thiols and other sulfur-containing compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the pentyloxy groups are replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1,3-Bis((pentyloxy)carbothioyl)trisulfane has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the preparation of other sulfur-containing compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 1,3-Bis((pentyloxy)carbothioyl)trisulfane involves its interaction with molecular targets and pathways in biological systems. The compound can interact with thiol groups in proteins and enzymes, leading to the formation of disulfide bonds and modulation of protein function. This interaction can affect various cellular processes, including signal transduction, gene expression, and metabolic pathways .
Comparación Con Compuestos Similares
1,3-Bis((pentyloxy)carbothioyl)trisulfane can be compared with other similar compounds, such as:
1,3-Bis(4′-carboxylatophenoxy)benzene: This compound has a similar structure but contains carboxylate groups instead of pentyloxy groups.
3,5-Bis(1-imidazoly)pyridine: This compound features imidazole rings and is used in coordination chemistry.
The uniqueness of this compound lies in its specific combination of pentyloxy groups and trisulfane backbone, which imparts distinct chemical and biological properties.
Propiedades
Número CAS |
1851-75-8 |
|---|---|
Fórmula molecular |
C12H22O2S5 |
Peso molecular |
358.6 g/mol |
Nombre IUPAC |
O-pentyl (pentoxycarbothioyltrisulfanyl)methanethioate |
InChI |
InChI=1S/C12H22O2S5/c1-3-5-7-9-13-11(15)17-19-18-12(16)14-10-8-6-4-2/h3-10H2,1-2H3 |
Clave InChI |
VZEDYVSFXDUDLE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCOC(=S)SSSC(=S)OCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


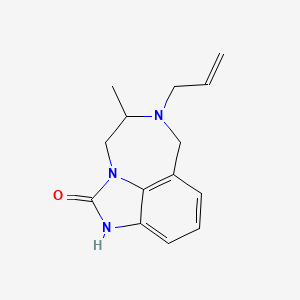
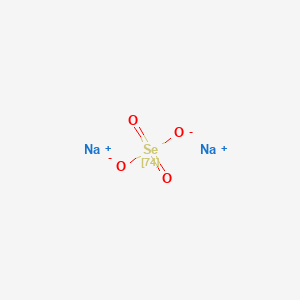
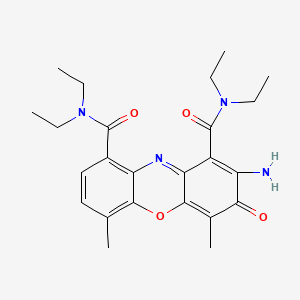
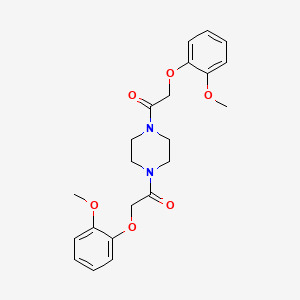
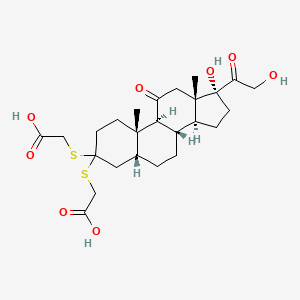
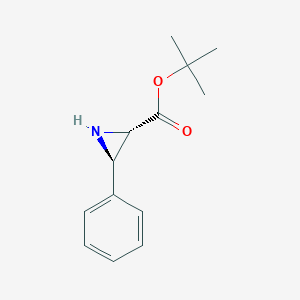
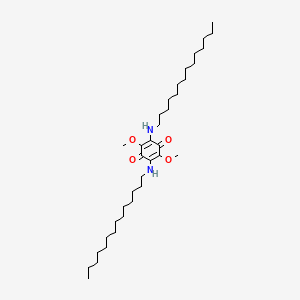
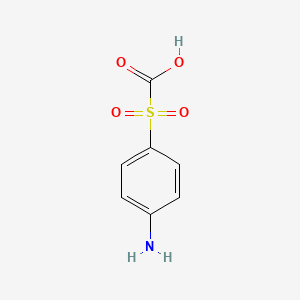
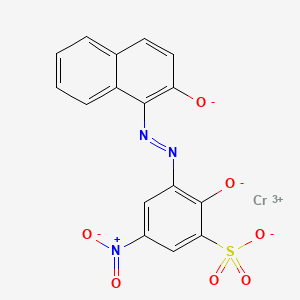
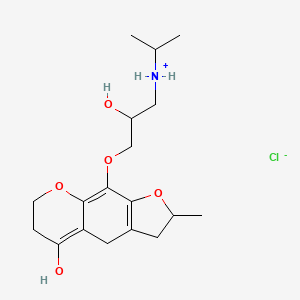
![2-[2-cyano-3-(methylamino)anilino]-2-oxoacetic acid](/img/structure/B12802215.png)
